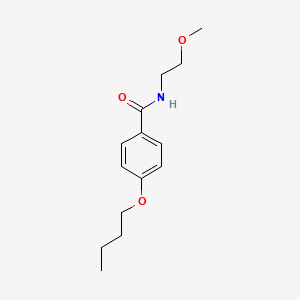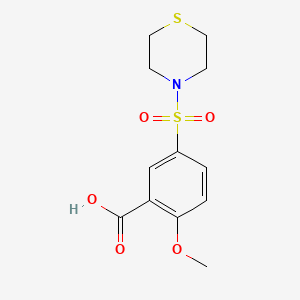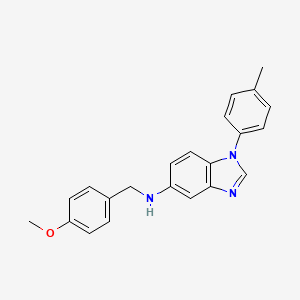
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme that plays a crucial role in the metabolism of D-amino acids.
Mechanism of Action
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide acts as a competitive inhibitor of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide, binding to the enzyme's active site and preventing the oxidation of D-amino acids. This inhibition leads to an increase in the concentration of D-amino acids, which can modulate the activity of NMDA receptors and other targets.
Biochemical and Physiological Effects
Inhibition of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide activity by N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide has been shown to increase the concentration of D-serine and D-alanine in the brain, which can modulate NMDA receptor activity. This modulation has been shown to improve cognitive function and reduce neurodegeneration in animal models of neurological disorders. Additionally, N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide is its high potency and selectivity for N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide. This compound has been shown to be effective in reducing neurodegeneration in animal models of neurological disorders at low doses. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide. One potential application is in the treatment of schizophrenia, where N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide inhibition has been shown to improve cognitive function and reduce symptoms in animal models. Additionally, this compound may have applications in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the optimal dosing and administration methods for this compound, as well as its potential side effects and toxicity in vivo.
Synthesis Methods
The synthesis of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide involves the reaction of 9,10-anthraquinone with 2-phenoxybutanoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields a white solid, which is then purified through column chromatography to obtain the final product.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide has been extensively studied for its potential therapeutic applications. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide is involved in the regulation of NMDA receptor activity, which plays a crucial role in the pathogenesis of several neurological disorders, including schizophrenia, Alzheimer's disease, and Parkinson's disease. Inhibition of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide activity has been shown to improve cognitive function and reduce neurodegeneration in animal models of these diseases.
properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-2-20(29-15-9-4-3-5-10-15)24(28)25-19-14-8-13-18-21(19)23(27)17-12-7-6-11-16(17)22(18)26/h3-14,20H,2H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIPLXITQIRMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxybutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7,7-trimethyl-3-[(methylimino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B4926679.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-iodophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4926685.png)
![2-[(4-chlorophenyl)thio]-N'-(1-ethylpropylidene)propanohydrazide](/img/structure/B4926693.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4926699.png)
![5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4926706.png)

![N,N'-1,4-butanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4926724.png)

![10-bromo-6-[5-(4-fluorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4926737.png)
![N-(3-bromophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4926758.png)

![2-fluoro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4926770.png)